molecular formula C7H7NO B119999 6-Methyl-2-pyridinecarboxaldehyde CAS No. 1122-72-1

6-Methyl-2-pyridinecarboxaldehyde

Cat. No. B119999
CAS RN: 1122-72-1
M. Wt: 121.14 g/mol
InChI Key: AHISYUZBWDSPQL-UHFFFAOYSA-N
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Description

6-Methyl-2-pyridinecarboxaldehyde is a light yellow to brown low melting solid . It has been used in the synthesis of 1-(10-cyano- and -10-bromo-5H-dibenzo[a,d]cyclohepten-5-yl)-4-[(arylmethylene)amino]piperazines, which are compounds that exhibit anticonvulsant properties .


Synthesis Analysis

The synthesis of 6-Methyl-2-pyridinecarboxaldehyde involves the reaction of 4-Chloro-6,7-dimethoxyquinoline (330 mg), 3-hydroxy-6-methyl-2-pyridinecarbaldehyde (200 mg), and 4-dimethylaminopyridine (360 mg) suspended in o-dichlorobenzene (7 ml). The suspension is stirred at 150°C for 3 hours. The reaction solution is then cooled to room temperature and purified by column chromatography.


Molecular Structure Analysis

The molecular formula of 6-Methyl-2-pyridinecarboxaldehyde is C7H7NO, and its molecular weight is 121.14 g/mol .


Chemical Reactions Analysis

6-Methyl-2-pyridinecarboxaldehyde has been used in the synthesis of 1-(10-cyano- and -10-bromo-5H-dibenzo[a,d]cyclohepten-5-yl)-4-[(arylmethylene)amino]piperazines . It is also used to produce 1-(6-methyl-pyridin-2-yl)-hexan-1-one with pent-1-ene at a temperature of 100°C .


Physical And Chemical Properties Analysis

6-Methyl-2-pyridinecarboxaldehyde is a light yellow to brown low melting solid with a melting point of 31-33°C (lit.) . It has a refractive index of n20/D 1.527 (lit.) .

Scientific Research Applications

Synthesis of Anticonvulsant Compounds

6-Methyl-2-pyridinecarboxaldehyde has been utilized in the synthesis of 1-(10-cyano- and -10-bromo-5H-dibenzo[a,d]cyclohepten-5-yl)-4-[(arylmethylene)amino]piperazines . These compounds exhibit anticonvulsant properties, which are valuable in the development of new medications for the treatment of epilepsy and other seizure disorders.

Organic Synthesis Intermediate

This compound serves as an intermediate in organic synthesis. For example, it is used to produce 1-(6-methyl-pyridin-2-yl)-hexan-1-one with pent-1-ene at a temperature of 100°C . This showcases its versatility in creating various organic molecules, which can be further utilized in pharmaceuticals, agrochemicals, and materials science.

Safety And Hazards

6-Methyl-2-pyridinecarboxaldehyde is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

6-methylpyridine-2-carbaldehyde
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InChI

InChI=1S/C7H7NO/c1-6-3-2-4-7(5-9)8-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AHISYUZBWDSPQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7NO
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DSSTOX Substance ID

DTXSID5061530
Record name 6-Methyl-2-pyridinecarboxaldehyde
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Molecular Weight

121.14 g/mol
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Physical Description

Dark yellow crystalline solid; mp = 31-33 deg C; [Sigma-Aldrich MSDS]
Record name 6-Methyl-2-pyridinecarboxaldehyde
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Product Name

6-Methyl-2-pyridinecarboxaldehyde

CAS RN

1122-72-1
Record name 6-Methyl-2-pyridinecarboxaldehyde
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Record name 2-Pyridinecarboxaldehyde, 6-methyl-
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Record name 6-methylpyridine-2-carbaldehyde
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Record name 6-METHYL-2-PYRIDINECARBOXALDEHYDE
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Synthesis routes and methods

Procedure details

4-Chloro-6,7-dimethoxyquinoline (330 mg), 3-hydroxy-6-methyl-2-pyridinecarbaldehyde (200 mg), and 4-dimethylaminopyridine (360 mg) were suspended in o-dichlorobenzene (7 ml), and the suspension was stirred at 150° C. for 3 hr. The reaction solution was cooled to room temperature and was then purified by column chromatography using acetone-chloroform to give 3-[6,7-dimethoxy-4-quinolyl]oxy}-6-methyl-2-pyridinecarbaldehyde (24 mg, yield 5%).
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
360 mg
Type
catalyst
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 6-Methyl-2-pyridinecarboxaldehyde contribute to the synthesis of compounds with catalytic applications?

A1: 6-Methyl-2-pyridinecarboxaldehyde serves as a valuable building block in synthesizing Schiff base ligands. These ligands, formed through condensation reactions with amines, exhibit notable catalytic properties when combined with metal catalysts. For instance, research demonstrates that di-nitrogen Schiff base ligands derived from 6-Methyl-2-pyridinecarboxaldehyde and 4-methylaniline significantly enhance the selectivity of methyltrioxorhenium (MTO)-catalyzed olefin epoxidation []. The presence of the methyl group at the 6-position of the pyridine ring in these ligands plays a crucial role in influencing their coordination capacity and, consequently, their impact on the catalytic process.

Q2: What is the significance of the methyl group's position in derivatives of 6-Methyl-2-pyridinecarboxaldehyde for their coordination behavior?

A2: The position of the methyl group in derivatives of 6-Methyl-2-pyridinecarboxaldehyde significantly affects their coordination behavior with metal ions. Studies have shown that substitution at the 6-position of the pyridine ring can hinder the formation of peroxo-bridged dicopper(II) complexes []. This steric effect highlights the importance of the methyl group's location in influencing the ligand's ability to coordinate with metal centers and dictate the resulting complex's structure and properties.

Q3: Can you provide details about the analytical techniques used to characterize and quantify compounds derived from 6-Methyl-2-pyridinecarboxaldehyde?

A3: Various analytical techniques are employed to characterize and quantify compounds incorporating 6-Methyl-2-pyridinecarboxaldehyde. In the synthesis of mixed-ligand cyanonitrosyl complexes of chromium(I), characterization methods include elemental analysis, room temperature magnetic measurements, electron spin resonance, and infrared spectral studies []. These techniques provide valuable information about the elemental composition, magnetic properties, electronic structure, and functional groups present in the synthesized complexes. Additionally, high-performance liquid chromatography (HPLC) serves as a powerful tool for quantifying isoniazid after derivatization with 6-Methyl-2-pyridinecarboxaldehyde []. This method allows for the separation and determination of isoniazid in pharmaceutical preparations, highlighting the analytical versatility of 6-Methyl-2-pyridinecarboxaldehyde derivatives in pharmaceutical analysis.

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